2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Overview
Description
2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a pyrrolidine ring attached to the phenyl group through an amide linkage
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or protein, thereby altering its activity .
Biochemical Pathways
Based on the activities of similar compounds, it could potentially affect pathways related to cell growth, metabolism, and signal transduction .
Result of Action
Based on the activities of similar compounds, it could potentially have effects on cell growth, metabolism, and signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution
Cellular Effects
It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 4-aminopyrrolidine.
Amide Formation: The carboxylic acid group of 2,4-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This activated intermediate then reacts with 4-aminopyrrolidine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the benzene ring or the pyrrolidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile used, products such as 2,4-diamino-N-(4-pyrrolidin-1-ylphenyl)benzamide or 2,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide can be formed.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Hydrolysis: Hydrolysis results in the formation of 2,4-dichlorobenzoic acid and 4-aminopyrrolidine.
Scientific Research Applications
2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-pyrimidinyl)benzamide
- 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2,4-Dichloro-4-cyano-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide
Uniqueness
2,4-Dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s binding affinity and selectivity for biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQZLAMXGZTLMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323961 | |
Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
251097-22-0 | |
Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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